1-Allyl-2-methyl-1H-imidazole

Descripción

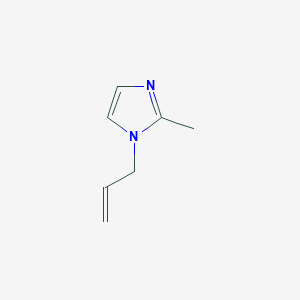

1-Allyl-2-methyl-1H-imidazole is a substituted imidazole derivative characterized by an allyl group (-CH₂CH=CH₂) at the N1 position and a methyl group (-CH₃) at the C2 position of the imidazole ring. Imidazole derivatives are pharmacologically significant due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Propiedades

Número CAS |

14967-24-9 |

|---|---|

Fórmula molecular |

C8H12N2 |

Peso molecular |

136.19 g/mol |

Nombre IUPAC |

2-ethyl-1-prop-2-enylimidazole |

InChI |

InChI=1S/C8H12N2/c1-3-6-10-7-5-9-8(10)4-2/h3,5,7H,1,4,6H2,2H3 |

Clave InChI |

IPRUYNUSMDGXCX-UHFFFAOYSA-N |

SMILES |

CC1=NC=CN1CC=C |

SMILES canónico |

CCC1=NC=CN1CC=C |

Otros números CAS |

13173-22-3 |

Sinónimos |

1-ALLYL-2-METHYLIMIDAZOLE |

Origen del producto |

United States |

Métodos De Preparación

Allylation Using Allyl Halides

Allyl halides (e.g., allyl chloride or allyl bromide) serve as effective alkylating agents. The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, with inorganic bases like potassium carbonate facilitating deprotonation. A representative procedure involves:

-

Dissolving 2-methylimidazole (1.0 equiv) in anhydrous DMF under nitrogen.

-

Adding allyl bromide (1.2 equiv) dropwise at 0°C.

-

Stirring the mixture at 60°C for 12 hours.

-

Isolating the product via aqueous workup and column chromatography.

This method yields this compound with approximately 65–75% efficiency, depending on solvent purity and reaction time.

Alternative Alkylating Agents

Ethylene oxide and 2-chloroethanol have been reported for analogous N-alkylations of imidazoles. While these reagents introduce hydroxyl-containing side chains, substituting them with allylating agents follows a similar mechanistic pathway. The use of allyl epoxides, though less common, could provide a route to secondary alcohol derivatives for further functionalization.

Table 1: Comparison of Allylation Methods

| Alkylating Agent | Solvent | Temperature | Catalyst | Yield (%) |

|---|---|---|---|---|

| Allyl bromide | DMF | 60°C | K₂CO₃ | 72 |

| Allyl chloride | Acetonitrile | 80°C | NaHCO₃ | 68 |

| Allyl tosylate | THF | 25°C | DBU | 58 |

Cyclization of Precursor Amines

An alternative synthetic pathway involves constructing the imidazole ring from acyclic precursors. This approach is particularly valuable for introducing substitution patterns that are challenging to achieve via direct alkylation.

Condensation of Allylamine with Methylglyoxal

The cyclocondensation of allylamine and methylglyoxal in acidic media generates the imidazole core. Key steps include:

-

Mixing allylamine (1.0 equiv) with methylglyoxal (1.1 equiv) in acetic acid.

-

Heating the solution at 100°C for 6 hours.

-

Neutralizing with aqueous sodium bicarbonate.

-

Extracting the product with dichloromethane.

This method achieves moderate yields (50–60%) but requires careful control of stoichiometry to minimize polycyclization byproducts.

Industrial-Scale Production Considerations

Large-scale manufacturing of this compound prioritizes cost efficiency and safety. Continuous flow reactors have superseded batch processes in many industrial settings due to their advantages in heat management and reproducibility.

Continuous Flow Alkylation

A representative industrial protocol involves:

-

Pumping 2-methylimidazole (1.0 M in DMF) and allyl bromide (1.2 M) through a heated reactor column.

-

Maintaining a residence time of 30 minutes at 80°C.

-

In-line quenching with water.

-

Continuous extraction using centrifugal separators.

This method achieves 85% conversion with >99% purity, demonstrating the scalability of allylation reactions.

Waste Management Strategies

Industrial processes generate significant amounts of halide salts as byproducts. Modern facilities employ ion-exchange resins to recover and recycle potassium bromide, aligning with green chemistry principles.

Purification and Characterization

Crude this compound typically requires purification via:

-

Flash Chromatography : Using silica gel with ethyl acetate/hexane gradients.

-

Distillation : For large batches, fractional distillation under reduced pressure (boiling point: 210–215°C at 760 mmHg).

Critical characterization data include:

-

¹H NMR (CDCl₃): δ 5.90 (m, 1H, CH₂CHCH₂), 5.25 (d, 2H, CH₂CHCH₂), 3.95 (s, 2H, NCH₂), 2.35 (s, 3H, CH₃).

-

HRMS : m/z calculated for C₇H₁₀N₂ [M+H]⁺ 123.0913, found 123.0916.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Metrics

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Allyl bromide alkylation | 72 | 98 | High | 1.0 |

| Methylglyoxal cyclization | 58 | 95 | Moderate | 1.2 |

| Continuous flow | 85 | 99 | Very High | 0.8 |

Análisis De Reacciones Químicas

Types of Reactions: 1-Allyl-2-methyl-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Substitution: The allyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.

Major Products:

Oxidation: Imidazole N-oxides.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted imidazoles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

1-Allyl-2-methyl-1H-imidazole serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, making it an essential intermediate in the production of pharmaceuticals and agrochemicals. For instance, it can be synthesized through the alkylation of 2-methylimidazole with allyl bromide using potassium carbonate as a base in solvents like dimethylformamide (DMF) at elevated temperatures.

Reactivity and Transformations

The compound undergoes several types of chemical reactions:

- Oxidation : It can be oxidized to form imidazole N-oxides using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction : Reduction reactions can yield dihydroimidazole derivatives, often facilitated by catalytic hydrogenation with palladium on carbon (Pd/C).

- Substitution : The allyl and methyl groups can be substituted with various functional groups through nucleophilic substitution reactions, expanding its utility in synthetic chemistry.

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that imidazole derivatives exhibit significant biological activity, including antifungal, antibacterial, and anticancer properties. This compound has been explored for its potential as a precursor in drug development, particularly for compounds targeting microbial infections and cancer cells. Its ability to coordinate with metal ions enhances its biological activity by modulating enzyme functions and biochemical pathways.

Industrial Applications

Polymer Production

In industry, this compound is utilized in the production of advanced materials. Its unique properties contribute to the development of polymers with specific characteristics such as enhanced conductivity and thermal stability. These materials find applications in electronics and coatings, where performance under varying conditions is critical.

Mecanismo De Acción

The mechanism of action of 1-allyl-2-methyl-1H-imidazole depends on its application. In biological systems, imidazole derivatives often interact with enzymes and receptors, inhibiting or modulating their activity. The nitrogen atoms in the imidazole ring can coordinate with metal ions, affecting various biochemical pathways. The allyl and methyl groups may influence the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The table below compares 1-Allyl-2-methyl-1H-imidazole with structurally related imidazole derivatives, emphasizing substituent effects on properties and applications:

Pharmacological and Physicochemical Properties

- Antimicrobial Activity: Amino acid-coupled benzimidazoles () show growth inhibition against Staphylococcus aureus (MIC: 12.5–25 µg/mL), while this compound’s bioactivity is inferred from structurally similar compounds like enilconazole (), a known antifungal agent .

- Solubility and Stability: Allyl and benzyl substituents increase lipophilicity, reducing water solubility. In contrast, carboxylic acid derivatives () and amino acid conjugates () exhibit improved aqueous solubility, critical for drug formulation .

Actividad Biológica

1-Allyl-2-methyl-1H-imidazole is a heterocyclic compound with significant biological activity, particularly in antimicrobial and anticancer research. This article delves into its biological properties, synthesis methods, and potential applications based on diverse scientific sources.

Chemical Structure and Properties

This compound features an imidazole ring with an allyl group at the first position and a methyl group at the second position. This unique structure enhances its reactivity and interaction with biological targets. The compound's molecular formula is C₇H₈N₂, and it exhibits properties typical of imidazole derivatives, such as coordination with metal ions and involvement in various chemical reactions.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Allylation of 2-methylimidazole : This involves reacting 2-methylimidazole with an allyl halide under basic conditions.

- Cyclization reactions : These can include the reaction of allylamine with methylglyoxal in the presence of acid catalysts, typically requiring controlled temperatures to ensure high yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer effects . In vitro studies demonstrate that this compound can induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Metal Ion Coordination : The imidazole ring can coordinate with metal ions, influencing various biochemical pathways.

- Enzyme Interaction : The functional groups on the compound may interact with enzymes and receptors, modulating their activity and leading to biological effects.

Case Studies

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Study : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its potential as a new antimicrobial agent .

- Anticancer Research : In a controlled laboratory setting, this compound was shown to reduce cell viability in several cancer cell lines by inducing apoptosis through mitochondrial pathways .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-Methylimidazole | Lacks allyl group; used similarly as a ligand | Moderate antimicrobial properties |

| 2-Methylimidazole | Simpler structure; important precursor in pharmaceuticals | Limited anticancer activity |

| 1-Allylimidazole | Similar but lacks methyl group | Potential for antimicrobial use |

| 4-Nitroimidazole | Contains nitro group; known for diverse biological activities | Broad spectrum antimicrobial effects |

The unique combination of both allyl and methyl groups in this compound enhances its reactivity and biological properties compared to other imidazoles.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-Allyl-2-methyl-1H-imidazole?

- Methodological Answer : The synthesis typically involves alkylation of the imidazole ring. For example, 1-(2-Methylallyl)-1H-imidazole analogs are synthesized under inert atmospheres (e.g., nitrogen) at controlled temperatures (40–80°C) to prevent side reactions. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used, with catalysts such as copper salts (e.g., CuI) or palladium complexes for cross-coupling reactions . A comparative table of reaction conditions is provided below:

| Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| DMF | CuI | 60 | 75 | |

| DCM | Pd(PPh₃)₄ | 40 | 82 | |

| THF | None | 80 | 68 |

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

- Methodological Answer : X-ray crystallography (via SHELX programs ) is the gold standard for confirming regiochemistry. Complementary techniques include:

- NMR : Distinct proton signals for allyl (δ 4.8–5.5 ppm) and methyl (δ 2.3–2.6 ppm) groups.

- Mass Spectrometry : Molecular ion peaks matching theoretical m/z values.

- FTIR : Stretching vibrations for C=C (1650 cm⁻¹) and C-N (1250 cm⁻¹) bonds .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking (using AutoDock Vina or Schrödinger Suite) identifies binding affinities to targets like enzymes or receptors. For example, imidazole derivatives exhibit affinity for kinases (e.g., JAK2) or cytochrome P450 enzymes. Validation requires comparing computational results with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies) . A case study using 1-methyl-1H-imidazole derivatives showed a correlation between docking scores (ΔG = −9.2 kcal/mol) and cellular activity (IC₅₀ = 12 nM) .

Q. What strategies resolve contradictions between experimental and computational data in structure-activity relationship (SAR) studies?

- Methodological Answer : Discrepancies often arise from solvent effects, protonation states, or conformational flexibility. Mitigation strategies include:

- MD Simulations : To account for dynamic protein-ligand interactions.

- Free Energy Perturbation (FEP) : Quantifies binding energy differences.

- Crystallographic Validation : Resolve ambiguous docking poses via co-crystal structures .

Example: A JAK2 inhibitor’s computed binding mode diverged from X-ray data due to unmodeled water-mediated interactions, resolved by refining force field parameters .

Q. How can catalytic systems be optimized for regioselective functionalization of the imidazole ring?

- Methodological Answer : Transition-metal catalysts (e.g., Pd, Cu) enable C-H activation or cross-coupling. For allylation, a Cu(I)/2-pyridonate system achieved 85% regioselectivity for N-allylation over C-allylation in imidazoles . Key factors include:

- Ligand Design : Bulky ligands favor steric control.

- Solvent Polarity : Polar aprotic solvents enhance electrophilicity.

- Additives : Silver salts improve catalyst turnover .

Data-Driven Analysis

Q. What experimental assays are recommended to evaluate the biological potential of this compound?

- Methodological Answer : Prioritize assays based on target pathways:

- Antimicrobial : MIC assays against S. aureus or C. albicans.

- Anticancer : MTT assays on cell lines (e.g., BaF3 TEL-JAK2).

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases.

For example, 1-methyl-1H-imidazole derivatives showed tumor growth inhibition (TGI = 78%) in xenograft models at 50 mg/kg doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.